4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Catalog No.
S2812243
CAS No.
691379-50-7
M.F
C19H23NO3
M. Wt
313.397
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

CAS Number

691379-50-7

Product Name

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

IUPAC Name

4-(2-methoxyphenoxy)-N-(1-phenylethyl)butanamide

Molecular Formula

C19H23NO3

Molecular Weight

313.397

InChI

InChI=1S/C19H23NO3/c1-15(16-9-4-3-5-10-16)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21)

InChI Key

IDSIHGWHMSVIER-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=CC=C2OC

solubility

not available

The compound (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic molecule characterized by a unique structure that integrates various functional groups. Its molecular formula is C23H22N2O7SC_{23}H_{22}N_{2}O_{7}S with a molecular weight of approximately 470.5 g/mol. The compound features a pyran ring, a pyrimidine moiety, and a trimethoxyphenyl group, which contribute to its potential reactivity and biological activity.

Due to the lack of specific information, it is difficult to assess the safety hazards of this compound. However, as a general guideline, amides can irritate skin and eyes. Aromatic compounds can be flammable and slightly toxic []. Always handle unknown compounds with caution and consult proper safety data sheets (SDS) for similar compounds if available.

Due to its functional groups:

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.
  • Substitution: The aromatic bromine atom can be replaced by other nucleophiles in substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution reactions, often facilitated by bases such as potassium carbonate .

Synthesis of this compound typically involves multi-step processes:

  • Preparation of Pyrimidine Derivative: The synthesis begins with the formation of the 4-methylpyrimidine derivative.
  • Thioether Formation: This derivative is then reacted with a thiol to introduce the thioether linkage.
  • Cyclization: A cyclization reaction is performed to form the pyran ring.
  • Esterification: Finally, esterification occurs with an appropriate acrylate to yield the final product.

Optimization of these steps is crucial for improving yield and reducing costs in industrial applications .

The unique structure of (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate suggests potential applications in various fields:

  • Medicinal Chemistry: As a candidate for drug development targeting specific enzymes or receptors.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its complex organic structure.
  • Material Science: Potential incorporation into polymer formulations or coatings.

Several compounds share structural similarities with (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate. Notable examples include:

Compound NameMolecular FormulaKey Features
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyranC18H12N2O6SC_{18}H_{12}N_{2}O_{6}SLacks trimethoxyphenyl group
2-[[(6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio]benzoic acidC17H14N2O3SC_{17}H_{14}N_{2}O_{3}SContains a different core structure
6-(Thiomethyl)-4-hydroxyquinoline derivativesVariesDifferent core but similar thioether functionality

Uniqueness

The uniqueness of (E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate lies in its combination of structural features that confer specific chemical reactivity and biological activity. The integration of the pyrimidine ring with both thioether and trimethoxyphenyl functionalities distinguishes it from other related compounds .

XLogP3

3.4

Dates

Last modified: 08-17-2023

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